Phenylephrine acts as an alpha-1 adrenergic receptor agonist, causing blood vessel constriction. This property makes it a valuable tool in scientific research for treating hypotension (low blood pressure) (). Studies have shown its effectiveness in raising blood pressure in adults experiencing clinically significant hypotension, particularly after anesthesia or during septic shock ().
However, it's important to note that the use of phenylephrine in septic shock management has been superseded by Norepinephrine, which offers a more comprehensive approach ().
Traditionally, phenylephrine has been a mainstay ingredient in decongestant medications. However, recent scientific research on its effectiveness for nasal congestion shows mixed results. Some studies suggest its efficacy, particularly for short-term relief ().
Phenylephrine is a synthetic compound classified as an alpha-1 adrenergic agonist, primarily used for its vasoconstrictive properties. Its chemical formula is C₉H₁₃NO₂, and it is often employed in medical settings to manage hypotension, particularly during surgical procedures, and to induce mydriasis (pupil dilation) in ophthalmic applications. The compound is characterized by its structural similarity to norepinephrine, differing only in the absence of a hydroxyl group on the phenyl ring, making it a unique agent among sympathomimetics .
Phenylephrine acts as a decongestant by stimulating alpha-adrenergic receptors in the nasal passages. This stimulation causes constriction of blood vessels, reducing swelling and easing congestion []. In ophthalmic applications, phenylephrine works by stimulating alpha-adrenergic receptors in the iris, causing dilation of the pupil (mydriasis).
Phenylephrine primarily acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and increased peripheral vascular resistance. This mechanism results in elevated blood pressure and reflex bradycardia due to vagal stimulation. Unlike other adrenergic agents, phenylephrine exhibits minimal activity at beta-adrenergic receptors, which contributes to its specific therapeutic effects without significant cardiac stimulation .
Phenylephrine can be synthesized through various methods:
Phenylephrine has several clinical applications:
Phenylephrine interacts with various substances that can alter its pharmacokinetics and pharmacodynamics:
Phenylephrine's unique properties can be compared with several structurally similar compounds:
Compound | Structure Similarity | Primary Action | Unique Features |
---|---|---|---|
Norepinephrine | Similar backbone | Alpha and beta agonist | Catecholamine; more systemic effects |
Epinephrine | Similar backbone | Alpha and beta agonist | Stronger cardiac stimulation |
Midodrine | Similar backbone | Alpha-1 agonist | Pro-drug; converted into active form |
Oxymetazoline | Similar backbone | Alpha agonist | Primarily used as a nasal decongestant |
Phenylephrine stands out due to its selective action on alpha-1 adrenergic receptors without significant beta activity, making it particularly useful in specific therapeutic contexts where increased blood pressure is desired without additional cardiac stimulation .
Phenylephrine is an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 grams per mole [1] [7]. The compound belongs to the class of substituted phenethylamines and can be structurally referred to as (R)-β,3-dihydroxy-N-methylphenethylamine [16]. The International Union of Pure and Applied Chemistry name for phenylephrine is 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol [1] [7].
The structural framework of phenylephrine consists of a benzene ring substituted with a hydroxyl group at the meta position (position 3) and an ethylamine side chain attached at position 1 [16]. The side chain contains both a secondary alcohol group and a methylamino group, making phenylephrine a β-hydroxyamine derivative [5]. This structural arrangement places phenylephrine in close relationship to epinephrine, differing only by the absence of one hydroxyl group on the phenyl ring [16].
The compound's chemical structure can be represented by the Chemical Abstracts Service registry number 59-42-7 and the International Chemical Identifier key SONNWYBIRXJNDC-VIFPVBQESA-N [1] [7]. The simplified molecular-input line-entry system representation demonstrates the spatial arrangement of atoms within the molecule [1]. Phenylephrine is not classified as a catecholamine since it lacks the characteristic two hydroxyl groups on its phenyl ring that define this chemical class [16].
Table 1: Basic Physical Properties of Phenylephrine
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃NO₂ | PubChem/NIST |
Molecular Weight | 167.21 g/mol | PubChem/NIST |
Appearance | White to off-white crystalline powder | ChemicalBook |
Melting Point | 170-171°C | DrugFuture |
Boiling Point (estimated) | 295.79°C | ChemicalBook |
Density (estimated) | 1.1222 g/cm³ | ChemicalBook |
Refractive Index | -55.5° (c=5, 1 mol/L HCl) | ChemicalBook |
pH (10 g/L solution) | 4.5-5.5 | ChemicalBook |
Flash Point | 163.4°C | Chemsrc |
Phenylephrine exhibits chiral properties due to the presence of one asymmetric carbon center in its molecular structure [16]. The compound is used medically as the enantiopure (R)-stereoisomer, which demonstrates significantly greater pharmacological activity compared to its (S)-counterpart [16]. The racemic form of phenylephrine has not been formally named or utilized in therapeutic applications [16].
The (R)-enantiomer of phenylephrine, also designated as (R)-(-)-phenylephrine or L-phenylephrine, exhibits a specific optical rotation of -42.0 to -47.5 degrees when measured at the sodium D-line at 20 degrees Celsius with a concentration of 10 grams per 100 milliliters in water [14] [19]. This negative optical rotation indicates that the (R)-isomer rotates plane-polarized light in a counterclockwise direction [14].
Research has demonstrated that the (R)-isomer possesses 60 to 100 times greater biological activity than the (S)-isomer in experimental animal models [11]. The stereoselective activity is attributed to the specific three-dimensional arrangement of functional groups that allows optimal binding to alpha-1 adrenergic receptors [10]. Analytical methods for the separation and determination of phenylephrine enantiomers have been developed using chiral ligand-exchange capillary electrophoresis, achieving baseline resolution between R-phenylephrine and S-phenylephrine [10].
The stereochemical configuration of phenylephrine follows the Cahn-Ingold-Prelog priority rules, with the (R)-configuration representing the absolute configuration of the chiral center [13]. Advanced chromatographic techniques using cellulose-based chiral stationary phases have been employed for simultaneous enantioseparation of phenylephrine in reversed-phase mode [13].
Table 2: Stereochemical Properties of Phenylephrine
Property | Value |
---|---|
Chirality | Chiral compound |
Active Isomer | (R)-(-)-phenylephrine |
Specific Rotation [α]D²⁰ | -42.0 to -47.5° (c=10, H₂O) |
Configuration | R-configuration |
Number of Stereocenters | 1 |
Racemic Form | Not formally named or used |
Phenylephrine demonstrates distinct physical and chemical characteristics that influence its stability, solubility, and overall behavior in various environments [4] [19]. The compound appears as an odorless, white to off-white crystalline powder with a bitter taste [19]. Under standard atmospheric conditions, phenylephrine exhibits a melting point ranging from 170 to 171 degrees Celsius [6] [19].
The compound displays high water solubility, with aqueous solubility exceeding 10 grams per 100 milliliters at 21 degrees Celsius [19]. Phenylephrine is freely soluble in ethanol (96 percent) and sparingly soluble in methanol [4] [19]. In organic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates solubility of approximately 20 milligrams per milliliter [22]. In phosphate-buffered saline at physiological pH 7.2, phenylephrine exhibits moderate solubility of approximately 5 milligrams per milliliter [22].
The ionization characteristics of phenylephrine are defined by two dissociation constants: pKa₁ equals 8.77 and pKa₂ equals 9.84, both measured at 25 degrees Celsius [19]. These values indicate that phenylephrine exists predominantly in its protonated form under physiological conditions. The compound exhibits high hydrophilicity, as evidenced by its experimental logarithmic partition coefficient (log P) of -0.3 for the octanol-water system [16] [19].
Stability studies have revealed that phenylephrine hydrochloride maintains chemical integrity across a range of pH values [20]. In aqueous solutions buffered at pH 5 and 6, phenylephrine demonstrated excellent stability over 540 days without significant discoloration [20]. However, at elevated temperatures of 40 and 60 degrees Celsius, similar solutions exhibited discoloration within 30 days [20]. For optimal stability, storage at pH values between 5 and 6 is recommended [20].
Table 3: Solubility Properties of Phenylephrine
Solvent | Solubility | Classification |
---|---|---|
Water | ≥10 g/100 mL at 21°C | Highly soluble |
Ethanol (96%) | Freely soluble | Freely soluble |
Methanol | Sparingly soluble | Sparingly soluble |
DMSO | ~20 mg/mL | Soluble |
DMF | ~20 mg/mL | Soluble |
PBS (pH 7.2) | ~5 mg/mL | Moderately soluble |
Table 4: Dissociation Constants and Partition Coefficients
Parameter | Value | Temperature | Method |
---|---|---|---|
pKa₁ | 8.77 | 25°C | Titration |
pKa₂ | 9.84 | 25°C | Titration |
LogP (octanol/water) | -0.310 | 25°C | Calculated |
Experimental LogP | -0.3 | 25°C | Experimental |
The molecular geometry and symmetry of phenylephrine have been extensively studied using computational chemistry methods, particularly density functional theory calculations [24]. The optimized molecular structure reveals specific geometric parameters that influence the compound's chemical behavior and biological activity [24]. The phenylephrine molecule exhibits C1 point group symmetry due to the presence of the chiral center, resulting in no symmetry elements other than the identity operation [24].
Computational analysis using Gaussian software with B3LYP/6-311+G(d,p) and CAM-B3LYP/6-311+G(d,p) basis sets has provided detailed insights into the molecular configuration [24]. The benzene ring maintains its characteristic planar geometry with bond angles close to 120 degrees, while the ethylamine side chain adopts a gauche conformation relative to the aromatic ring [24]. The hydroxyl groups on both the benzene ring and the side chain can participate in intramolecular hydrogen bonding, influencing the overall molecular conformation [24].
The molecular electrostatic potential mapping reveals regions of electron density distribution throughout the phenylephrine molecule [24]. The hydroxyl oxygen atoms exhibit high electron density, appearing as red regions in electrostatic potential maps, while the aromatic carbon atoms show moderate electron density [24]. The nitrogen atom in the methylamino group demonstrates intermediate electronegativity, contributing to the compound's ability to form hydrogen bonds [24].
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the aromatic ring system [24]. The energy gap between these orbitals influences the compound's chemical reactivity and electronic properties [24]. Natural bond orbital analysis has identified the strongest stabilization interactions within the molecule, particularly involving the lone pairs of oxygen and nitrogen atoms [24].
The three-dimensional conformational analysis reveals that phenylephrine can adopt multiple low-energy conformations through rotation around single bonds [24]. The preferred conformation in solution is influenced by intramolecular hydrogen bonding between the side chain hydroxyl group and the aromatic hydroxyl group [24]. This conformational flexibility contributes to the molecule's ability to interact with biological targets through induced-fit mechanisms [24].
Irritant